Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide
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Overview
Description
Rel-dehydroxymethylepoxyquinomicin (rel-DHMEQ) is a low molecular weight compound derived from the antibiotic epoxyquinomicin C. It is a potent inhibitor of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammation, immune responses, and cell survival . Rel-DHMEQ has shown significant potential in suppressing various inflammatory and cancer-related pathways, making it a valuable compound in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rel-DHMEQ can be synthesized through a chemo-enzymatic process. One effective method involves the use of Burkholderia cepacia lipase-catalyzed hydrolysis of a structurally modified precursor . This method yields enantiomerically pure rel-DHMEQ. The synthesis process typically involves multiple steps, including the preparation of racemic DHMEQ and subsequent separation of the enantiomers .
Industrial Production Methods
Industrial production of rel-DHMEQ involves scaling up the chemo-enzymatic synthesis process. The use of biocatalysts like Burkholderia cepacia lipase ensures high yield and purity of the final product. The process is optimized for large-scale production to meet the demands of research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Rel-DHMEQ undergoes various chemical reactions, including:
Oxidation: Rel-DHMEQ can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in rel-DHMEQ.
Substitution: Substitution reactions can introduce new functional groups into the rel-DHMEQ molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include various derivatives of rel-DHMEQ with modified functional groups.
Scientific Research Applications
Rel-DHMEQ has a wide range of scientific research applications, including:
Mechanism of Action
Rel-DHMEQ exerts its effects by directly binding to specific cysteine residues in the NF-κB subunits, thereby inhibiting their nuclear translocation and DNA binding . This inhibition prevents the activation of NF-κB target genes involved in inflammation and cell survival. Additionally, rel-DHMEQ induces the generation of reactive oxygen species (ROS), which further contributes to its inhibitory effects on NF-κB signaling .
Comparison with Similar Compounds
Similar Compounds
Epoxyquinomicin C: The parent compound from which rel-DHMEQ is derived.
SEMBL: A more stable compound with similar anti-inflammatory properties.
Genistein: A compound that has shown potentiating cytotoxic effects when combined with other therapies.
Uniqueness of Rel-DHMEQ
Rel-DHMEQ is unique due to its potent and specific inhibition of NF-κB, its ability to generate ROS, and its broad range of applications in research and potential therapeutic uses. Its chemo-enzymatic synthesis process also allows for the production of enantiomerically pure compounds, enhancing its effectiveness and reducing potential side effects .
Properties
IUPAC Name |
2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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